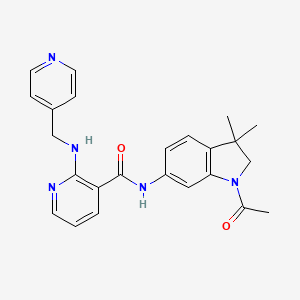

N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-((pyridin-4-ylmethyl)amino)nicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-acetyl-3,3-dimethyl-2H-indol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-16(30)29-15-24(2,3)20-7-6-18(13-21(20)29)28-23(31)19-5-4-10-26-22(19)27-14-17-8-11-25-12-9-17/h4-13H,14-15H2,1-3H3,(H,26,27)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGVKGIGAMIWEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C2=C1C=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801112288 | |

| Record name | N-(1-Acetyl-2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453562-74-8 | |

| Record name | N-(1-Acetyl-2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Acetyl-2,3-dihydro-3,3-dimethyl-1H-indol-6-yl)-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801112288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-((pyridin-4-ylmethyl)amino)nicotinamide is a synthetic organic compound characterized by a complex structure that integrates an indoline moiety and a nicotinamide group. Its molecular formula is with a molecular weight of 415.5 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound likely involves its interaction with specific biological targets such as enzymes and receptors. The precise mechanism remains to be fully elucidated, but it is hypothesized to modulate signaling pathways relevant to disease processes, potentially offering therapeutic benefits.

Pharmacological Properties

Research into the pharmacological properties of this compound suggests several notable activities:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The indoline structure is known for its ability to interact with DNA and disrupt cellular processes critical for tumor growth.

- Antimicrobial Activity : There are indications that the compound may possess antimicrobial properties, which could be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic pathways.

Toxicological Profile

The safety profile of this compound has been assessed in various studies. It has been noted to cause skin and eye irritation upon contact, which necessitates careful handling during research applications .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Formula | C24H25N5O2 | C20H22N4O2 (similar indoline derivative) |

| Molecular Weight | 415.5 g/mol | 350 g/mol |

| Anticancer Activity | Yes (preliminary data suggests efficacy against cancer cell lines) | Yes |

| Antimicrobial Activity | Potential (needs further investigation) | Confirmed in related studies |

| Toxicity | Causes skin and eye irritation | Varies; some derivatives also irritate |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-acetyl-3,3-dimethylindolin-6-yl)-2-((pyridin-4-ylmethyl)amino)nicotinamide?

- The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the indoline and nicotinamide moieties under carbodiimide-based conditions (e.g., EDC or DCC) to form the core structure .

- Acetylation : Introducing the acetyl group to the indoline nitrogen using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating high-purity product, as residual solvents or by-products may interfere with biological assays .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- FT-IR : Confirms the presence of amide (C=O stretch ~1650 cm⁻¹) and acetyl groups (C=O ~1700 cm⁻¹) .

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., indoline methyl groups at δ ~1.5 ppm, pyridinyl protons at δ 7.5–8.5 ppm) and verifies molecular connectivity .

- LC-QTOF-MS : Validates molecular weight (373.50 g/mol for the free base) and detects impurities .

- X-ray crystallography (if available): Resolves 3D conformation, critical for structure-activity relationship (SAR) studies .

Q. What are the recommended storage conditions to ensure compound stability?

- Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation of the acetyl and pyridinyl groups .

- Use amber vials to minimize photodegradation, as indoline derivatives are often light-sensitive .

Advanced Research Questions

Q. How is the kinase inhibitory activity of this compound evaluated in vitro?

- Kinase assays : Use recombinant kinase domains (e.g., VEGFR2, PDGFRβ) with ATP-competitive ELISA-based methods. Measure IC₅₀ values via fluorescence or luminescence readouts .

- Cell-based assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HUVEC) using MTT or resazurin assays. Compare IC₅₀ values to healthy fibroblasts to assess selectivity .

- Key controls : Include positive inhibitors (e.g., sunitinib) and vehicle controls to validate assay specificity .

Q. What computational approaches are used to study its mechanism of action?

- Molecular docking : Simulate binding to kinase domains (e.g., PDB: 4ASD) using software like AutoDock Vina. Focus on interactions between the pyridinylmethylamino group and kinase ATP-binding pockets .

- DFT calculations : Optimize geometry at the B3LYP/6-31+G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .

- Pharmacophore mapping : Identify critical motifs (e.g., acetyl-indoline for hydrophobic interactions) using tools like Schrödinger Phase .

Q. How do structural modifications impact its biological activity?

- SAR studies :

- Acetyl group removal : Reduces metabolic stability but may increase solubility .

- Pyridinyl substitution : Replacing pyridin-4-yl with pyridin-3-yl decreases kinase affinity due to altered hydrogen bonding .

- Methyl groups on indoline : Enhance hydrophobic interactions with kinase pockets but may reduce bioavailability .

Q. How can contradictions in efficacy across different cancer models be resolved?

- Case example : Discrepancies in IC₅₀ values between breast cancer (MCF-7) and endothelial (HUVEC) cells may arise from:

- Cell line heterogeneity : Variations in kinase expression levels or mutation status .

- Pharmacokinetic factors : Differences in compound uptake or efflux (e.g., ABC transporter activity) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.